molecular formula C24H22FN3O B11469148 2-Amino-4-(2,5-dimethylphenyl)-1-(4-fluorophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile

2-Amino-4-(2,5-dimethylphenyl)-1-(4-fluorophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile

Cat. No.: B11469148
M. Wt: 387.4 g/mol
InChI Key: MVBMAEAXFDKELP-UHFFFAOYSA-N
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Description

2-Amino-4-(2,5-dimethylphenyl)-1-(4-fluorophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile is a complex organic compound with a unique structure that combines various functional groups. This compound is of interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and diverse reactivity.

Preparation Methods

The synthesis of 2-Amino-4-(2,5-dimethylphenyl)-1-(4-fluorophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile typically involves multi-step reactions. One common synthetic route includes the following steps:

    Condensation Reaction: The initial step involves the condensation of an appropriate aldehyde with an amine to form an imine intermediate.

    Cyclization: The imine intermediate undergoes cyclization with a suitable diketone to form the hexahydroquinoline core.

    Functional Group Introduction:

Industrial production methods may involve optimizing these steps for higher yields and purity, often using catalysts and controlled reaction conditions to enhance efficiency.

Chemical Reactions Analysis

2-Amino-4-(2,5-dimethylphenyl)-1-(4-fluorophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile can undergo several types of chemical reactions:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Addition: Addition reactions can occur at the carbon-nitrogen double bond or other reactive sites within the molecule.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-Amino-4-(2,5-dimethylphenyl)-1-(4-fluorophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its unique structure and possible biological activities.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, allowing researchers to explore new chemical reactions and pathways.

    Biological Studies: The compound’s interactions with biological systems are investigated to understand its mechanism of action and potential therapeutic uses.

    Industrial Applications: It may be used in the development of new materials or as a precursor in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 2-Amino-4-(2,5-dimethylphenyl)-1-(4-fluorophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile involves its interaction with specific molecular targets within biological systems. These targets may include enzymes, receptors, or other proteins that play a role in various biochemical pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function.

Comparison with Similar Compounds

2-Amino-4-(2,5-dimethylphenyl)-1-(4-fluorophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile can be compared with other similar compounds, such as:

    2-Amino-4-(2,5-dimethylphenyl)-1-phenyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile: This compound lacks the fluorine atom, which may affect its reactivity and biological activity.

    2-Amino-4-(2,5-dimethylphenyl)-1-(4-chlorophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile: The presence of a chlorine atom instead of fluorine can lead to different chemical properties and interactions.

    2-Amino-4-(2,5-dimethylphenyl)-1-(4-bromophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile: The bromine atom introduces additional steric and electronic effects, influencing the compound’s behavior.

These comparisons highlight the uniqueness of this compound and its potential advantages in various applications.

Properties

Molecular Formula

C24H22FN3O

Molecular Weight

387.4 g/mol

IUPAC Name

2-amino-4-(2,5-dimethylphenyl)-1-(4-fluorophenyl)-5-oxo-4,6,7,8-tetrahydroquinoline-3-carbonitrile

InChI

InChI=1S/C24H22FN3O/c1-14-6-7-15(2)18(12-14)22-19(13-26)24(27)28(17-10-8-16(25)9-11-17)20-4-3-5-21(29)23(20)22/h6-12,22H,3-5,27H2,1-2H3

InChI Key

MVBMAEAXFDKELP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)C2C(=C(N(C3=C2C(=O)CCC3)C4=CC=C(C=C4)F)N)C#N

Origin of Product

United States

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